molecular formula C6H6Cl2N2 B13963764 2,6-Dichloro-3,5-dimethylpyrazine

2,6-Dichloro-3,5-dimethylpyrazine

Cat. No.: B13963764
M. Wt: 177.03 g/mol
InChI Key: BYPBOAIRXTUDFM-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-dimethylpyrazine is a chemical compound with the molecular formula C6H6Cl2N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom at positions 1 and 4 of the ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and two methyl groups at positions 3 and 5 on the pyrazine ring. Pyrazines are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-dimethylpyrazine can be achieved through several methods. One common approach involves the chlorination of 3,5-dimethylpyrazine. The reaction typically employs chlorine gas (Cl2) as the chlorinating agent in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions. The reaction proceeds as follows:

3,5-Dimethylpyrazine+Cl2This compound\text{3,5-Dimethylpyrazine} + \text{Cl}_2 \rightarrow \text{this compound} 3,5-Dimethylpyrazine+Cl2​→this compound

Another method involves the reaction of 2,6-dichloropyrazine with methylating agents, such as methyl iodide (CH3I), in the presence of a base like potassium carbonate (K2CO3). The reaction conditions typically include heating the mixture to facilitate the methylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-dimethylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl, aryl, or amino groups, through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, aryl halides, and amines.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides. Oxidizing agents such as hydrogen peroxide (H2O2) or peracids are typically used for this purpose.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced pyrazine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or peracids in organic solvents are typical oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol are commonly employed reducing agents.

Major Products Formed

    Substitution: Formation of alkylated, arylated, or aminated pyrazine derivatives.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of partially or fully reduced pyrazine derivatives.

Scientific Research Applications

2,6-Dichloro-3,5-dimethylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research into its pharmacological effects has shown promise in the development of drugs targeting specific molecular pathways. Its derivatives are explored for their therapeutic potential.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s chlorine and methyl groups can influence its binding affinity and specificity towards these targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In medicinal chemistry, its derivatives may act as inhibitors or modulators of specific signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

2,6-Dichloro-3,5-dimethylpyrazine can be compared with other similar compounds, such as:

    2,3-Dimethylpyrazine: Lacks chlorine atoms, resulting in different reactivity and applications.

    2,5-Dimethylpyrazine: Substitution pattern differs, leading to variations in chemical properties and uses.

    2,3,5,6-Tetramethylpyrazine: Contains four methyl groups, which significantly alter its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

2,6-dichloro-3,5-dimethylpyrazine

InChI

InChI=1S/C6H6Cl2N2/c1-3-5(7)10-6(8)4(2)9-3/h1-2H3

InChI Key

BYPBOAIRXTUDFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)Cl)Cl

Origin of Product

United States

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